molecular formula C18H14I2O4 B1673360 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran CAS No. 147030-48-6

2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran

Cat. No.: B1673360
CAS No.: 147030-48-6
M. Wt: 548.1 g/mol
InChI Key: OLIKCJUMYWSDIV-UHFFFAOYSA-N
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Description

KB-130015 is a synthetic organic compound known for its potent inhibitory effects on thyroid hormone receptors. It is an orally active compound with significant antiarrhythmic properties. KB-130015 is structurally related to amiodarone and has been studied for its effects on various ion channels in cardiac cells .

Preparation Methods

The synthesis of KB-130015 involves multiple steps, including the introduction of iodine atoms and the formation of benzofuran rings. The synthetic route typically starts with the iodination of a benzene derivative, followed by the formation of a benzofuran ring through cyclization reactions.

Industrial production methods for KB-130015 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

KB-130015 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

KB-130015 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

KB-130015 is structurally similar to amiodarone, a well-known antiarrhythmic agent. KB-130015 has a more favorable toxicity profile and different effects on ion channels. Other similar compounds include:

KB-130015’s uniqueness lies in its dual action on thyroid hormone receptors and cardiac ion channels, making it a valuable compound for both research and potential therapeutic applications .

Properties

IUPAC Name

2-[2,6-diiodo-4-[(2-methyl-1-benzofuran-3-yl)methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14I2O4/c1-10-13(12-4-2-3-5-16(12)24-10)6-11-7-14(19)18(15(20)8-11)23-9-17(21)22/h2-5,7-8H,6,9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIKCJUMYWSDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)CC3=CC(=C(C(=C3)I)OCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14I2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147030-48-6
Record name KB 130015
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147030486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KB-130015
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YA9HD8JR2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Steps 3 and 4 are performed in analogy with the steps 2 and 3 of the synthesis of (011) Step 5 is performed in analogy with the step 4 of the synthesis of (005).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran
Reactant of Route 2
2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran
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2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran
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2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran
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2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran
Reactant of Route 6
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2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran
Customer
Q & A

Q1: How does 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran interact with ion channels and what are the downstream effects?

A1: [] Unlike amiodarone, KB130015 slows the inactivation of voltage-dependent sodium channels. This leads to an increase in intracellular sodium concentration ([Na+]i). [] KB130015 also inhibits G protein-coupled inward rectifying potassium currents (IK(ACh), IK(Ado)) and ATP-sensitive potassium currents (IK(ATP)), affecting cardiac cell repolarization. [] Additionally, KB130015 reduces L-type calcium current (ICaL), which can counteract the increased calcium influx caused by elevated [Na+]i via the sodium-calcium exchanger. This intricate interplay of ion channel interactions contributes to KB130015's potential antiarrhythmic effects. []

Q2: How does the structure of this compound influence its activity on sodium channels compared to amiodarone and thyroid hormones?

A2: [] KB130015's structure, featuring a carboxymethoxybenzyl group, plays a crucial role in its interaction with sodium channels. While amiodarone (at 10 μM) and 3,5,-diiodo-l-thyropropionic acid (at 10 μM) have no effect on sodium channel inactivation, KB130015 significantly slows inactivation. Interestingly, 3,3′,5-Triodo-l-thyronine (T3), while not affecting inactivation on its own, can partially prevent KB130015's slowing effect at 10 μM. This suggests the presence of a potential binding site on sodium channels shared by both KB130015 and T3.

Q3: What is the impact of this compound on calcium handling within ventricular myocytes?

A3: [] KB130015 impacts calcium handling in ventricular myocytes through a complex interplay of mechanisms. While it reduces ICaL, potentially lowering calcium influx, it simultaneously increases intracellular sodium ([Na+]i) by slowing sodium channel inactivation. This elevated [Na+]i enhances calcium load via increased activity of the reverse mode of the sodium-calcium exchanger. Furthermore, KB130015 increases sarcoplasmic reticulum calcium content. The net effect is a mild inotropic effect without overt signs of calcium overload, which differentiates it from typical sodium channel openers.

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